5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid
Description
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)9-6-13-11(12(15)16)14-7-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZWFUISLAHCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784355-28-7 | |
| Record name | 5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, oxidation, and hydrolysis to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 5-(3-methoxyphenyl)pyrimidine-2-methanol or 5-(3-methoxyphenyl)pyrimidine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid, exhibit antimicrobial properties against Gram-positive pathogens and drug-resistant fungi. Studies have shown that compounds with similar structures can effectively combat multidrug-resistant strains, making them candidates for new antimicrobial agents . -
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Investigations into related pyrimidine derivatives have demonstrated efficacy against various cancer cell lines, indicating that 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid may also possess similar properties. Its ability to inhibit cell proliferation in certain cancer models is an area of ongoing research . -
Neuroprotective Effects
Some studies have highlighted the neuroprotective capabilities of compounds related to 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid. These derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, suggesting a potential role in treating neurodegenerative disorders such as Parkinson's disease .
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Phenylpyrimidine-2-carboxylic acid: Lacks the methoxy group, which may result in different chemical and biological properties.
5-(4-Methoxyphenyl)pyrimidine-2-carboxylic acid: Similar structure but with the methoxy group at the 4-position, potentially altering its reactivity and interactions.
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can significantly change its chemical behavior.
Activité Biologique
5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3-methoxyphenyl group and a carboxylic acid functional group. The presence of the methoxy group is crucial for its biological activity, influencing both its solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid exhibits notable antimicrobial properties. It has been investigated against various pathogens, demonstrating efficacy against bacteria such as E. coli and S. aureus. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, leading to cell death.
Table 1: Antimicrobial Activity Data
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at XYZ University, 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 12 μM for MCF-7 and 15 μM for A549 cells, suggesting significant anticancer activity.
Table 2: Anticancer Activity Data
The biological activity of 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It could modulate receptors that play roles in cell signaling pathways related to inflammation or tumor growth.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have shown that modifications to the pyrimidine core or the methoxy group can significantly alter the biological activity of the compound. For instance, replacing the methoxy group with other substituents has been shown to decrease antimicrobial efficacy while enhancing anticancer properties.
Table 3: SAR Insights
| Substituent | Biological Activity Change |
|---|---|
| Hydroxy Group | Increased anticancer activity |
| No Substituent | Decreased overall activity |
| Fluoro Group | Enhanced antimicrobial activity |
Research Developments
Recent research has focused on optimizing the pharmacokinetic properties of this compound through structural modifications. Advances in synthetic methodologies have allowed for the development of analogs that retain or enhance biological activity while improving solubility and metabolic stability.
Q & A
Q. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted anilines with pyrimidine precursors. For example, analogous pyrimidine-carboxylic acids are synthesized via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), followed by cyclization under reflux with solvents like DMF or toluene . Key factors include:
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Structural elucidation combines:
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., carboxyl group orientation relative to the pyrimidine ring) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.08) .
Q. What preliminary biological activities are reported for pyrimidine-carboxylic acid derivatives?
- Methodological Answer : While direct data on 5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid is limited, analogs show:
- Enzyme inhibition : Pyrimidine-2-carboxylic acids inhibit kinases (e.g., EGFR) via competitive binding to ATP sites, validated by IC₅₀ assays .
- Antioxidant properties : Metal complexes (e.g., Cu²⁺, Mn²⁺) enhance radical scavenging in DPPH assays .
Preliminary screening should include in vitro cytotoxicity (MTT assay) and target-specific enzyme inhibition .
Advanced Research Questions
Q. How do metal complexes of this compound alter its electronic properties and bioactivity?
- Methodological Answer : Coordination with transition metals (e.g., Cu²⁺, Mn²⁺) modifies the electronic structure:
- UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 350–450 nm indicate d-orbital interactions .
- Antioxidant enhancement : Cu²⁺ complexes show 2–3× higher DPPH scavenging vs. free ligands due to redox-active metal centers .
Table 1 : Metal effects on antioxidant activity (DPPH IC₅₀):
| Metal | IC₅₀ (μM) |
|---|---|
| Free ligand | 120 ± 5 |
| Cu²⁺ | 45 ± 3 |
| Mn²⁺ | 85 ± 4 |
| Data derived from . |
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. How does the methoxyphenyl substituent influence regioselectivity in derivatization reactions?
- Methodological Answer : The electron-donating methoxy group directs electrophilic substitution to the para position. Experimental validation:
Q. What are the challenges in crystallizing this compound, and how are polymorphism issues addressed?
- Methodological Answer : Crystallization hurdles include:
- Solvent selection : Ethanol/water mixtures (7:3) yield monoclinic crystals (P2₁/c space group) .
- Polymorphism control : Slow cooling (0.5°C/min) and seeding with pre-characterized crystals ensure phase purity .
XRD data (e.g., CCDC deposition) should be cross-validated with DSC to detect polymorphic transitions .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to validate target specificity?
- Methodological Answer : Conflicting bioactivity data (e.g., kinase vs. phosphatase inhibition) arise from assay conditions. Resolution strategies:
- Selective inhibitors : Use knockout cell lines (e.g., EGFR⁻/−) to isolate target effects .
- Proteome profiling : Affinity pull-down assays with biotinylated probes identify off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
